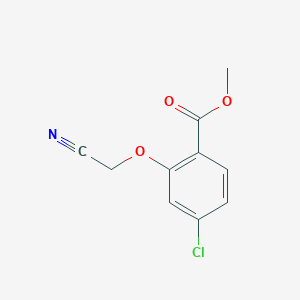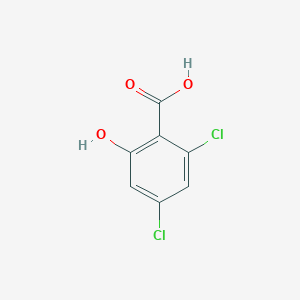
Methyl 4-chloro-2-(cyanomethoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-chloro-2-(cyanomethoxy)benzoate” is a unique chemical compound. It has the empirical formula C10H9NO3 and a molecular weight of 191.18 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “Methyl 4-chloro-2-(cyanomethoxy)benzoate” can be represented by the SMILES stringN#CCOC1=CC=C (C=C1)C (OC)=O . The InChI representation is 1S/C10H9NO3/c1-13-10 (12)8-2-4-9 (5-3-8)14-7-6-11/h2-5H,7H2,1H3 . Physical And Chemical Properties Analysis
“Methyl 4-chloro-2-(cyanomethoxy)benzoate” is a solid substance . More detailed physical and chemical properties such as density, melting point, and boiling point were not available in the sources I found.Applications De Recherche Scientifique
Hydrothermal Synthesis and Photoluminescence
A study by Wang et al. (2012) discusses the hydrothermal synthesis of a 2D cadmium(II) coordination polymer using methyl 4-(cyanomethoxy)benzoate. This study highlights the in situ synthesis of a new tetrazolate-based ligand and its application in forming a coordination polymer with photoluminescent properties, demonstrating potential applications in materials science and photoluminescent materials research (Wang et al., 2012).
Photophysical Properties
Kim et al. (2021) synthesized derivatives of methyl 4-(cyanomethoxy)benzoate and studied their photophysical properties, revealing the influence of methoxy and cyano groups on luminescence properties. This research contributes to the understanding of how substituents affect the luminescence and quantum yield of organic molecules, offering insights for developing materials with tailored photophysical characteristics (Kim et al., 2021).
Chemosensors for Fluoride Ions
Research conducted by Ma et al. (2013) explored the synthesis of novel anion sensors based on methyl 4-chloro-2-(cyanomethoxy)benzoate derivatives. These compounds displayed selective and colorimetric sensing capabilities for fluoride ions, suggesting their utility in developing sensitive tools for environmental and biological monitoring of fluoride ions (Ma et al., 2013).
Radical Chemistry Applications
A study by Bagal et al. (2006) described the preparation of cyano(ethoxycarbonothioylthio)methyl benzoate, showcasing its efficacy as a one-carbon radical equivalent. This compound was utilized for the introduction of an acyl unit via xanthate transfer radical addition to olefins, indicating its potential application in organic synthesis and radical chemistry (Bagal et al., 2006).
Material Science and Liquid Crystals
Naoum et al. (2011) investigated the effects of lateral substitution on the mesophase behavior of 4-(4′-substituted phenylazo)-2-substituted phenyl-4″-alkoxy benzoates, including derivatives of methyl 4-chloro-2-(cyanomethoxy)benzoate. This research has implications for the design and development of new liquid crystal materials with desired thermal and optical properties (Naoum et al., 2011).
Safety And Hazards
“Methyl 4-chloro-2-(cyanomethoxy)benzoate” is classified as a combustible solid . It has a WGK classification of 3 . The flash point is not applicable . It’s important to note that Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .
Propriétés
IUPAC Name |
methyl 4-chloro-2-(cyanomethoxy)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c1-14-10(13)8-3-2-7(11)6-9(8)15-5-4-12/h2-3,6H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMARDGPHPGIMTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)OCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60534513 |
Source


|
| Record name | Methyl 4-chloro-2-(cyanomethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60534513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-2-(cyanomethoxy)benzoate | |
CAS RN |
89525-72-4 |
Source


|
| Record name | Methyl 4-chloro-2-(cyanomethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60534513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[3-(Bromomethyl)phenyl]thiophene](/img/structure/B1338807.png)







